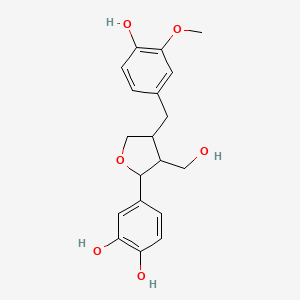

Taxiresinol

Description

This compound features a benzene-1,2-diol core substituted with a hydroxymethyl-oxolane (tetrahydrofuran) ring and a 4-hydroxy-3-methoxyphenylmethyl group. Its molecular formula is C₂₀H₂₂O₇, with a molar mass of 374.38 g/mol. The stereochemistry of the oxolane substituents may influence its biological activity and metabolic stability .

Properties

CAS No. |

40951-69-7 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1 |

InChI Key |

SNZZAHRDXCGWEM-CKFHNAJUSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols and other reduced forms.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

Scientific Research Applications

4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. It can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-Nordihydroguaiaretic Acid (NDGA)

- Structure : C₁₈H₂₂O₄; benzene-1,2-diol core with two 4-methoxyphenylmethyl groups and a linear alkyl chain.

- Key Differences : Lacks the oxolane ring and hydroxymethyl group present in the target compound.

- Biological Activity: NDGA is a known antioxidant and lipoxygenase inhibitor but exhibits lower potency compared to oxygenated derivatives (e.g., compounds from Plectranthus sylvestris) .

Rawsonol

- Structure : Brominated benzene-1,2-diol with multiple benzyl and methoxymethyl groups.

- Key Differences : Contains bromine atoms and a methoxymethyl substituent absent in the target compound.

Plectranthus sylvestris Alkylcatechols (e.g., Compound 3a)

- Structure : Catechol derivatives with oxygenated long alkyl chains (e.g., 3S,13Z-1-(3,4-dihydroxyphenyl)-3-hydroxydocos-13-en-5-one).

- Key Differences : Linear alkyl chains vs. the target compound’s cyclic oxolane group.

- Biological Activity : Demonstrates nmol-range lipoxygenase inhibition , surpassing NDGA (μmol-range) and exhibiting superior anti-inflammatory effects. The oxolane group in the target compound may mimic the spatial arrangement of these alkyl chains, enhancing target binding .

4-[4-Hydroxy-2-(hydroxymethyl)-3-[(3-hydroxyphenyl)methyl]butyl]benzene-1,2-diol

- Structure : Shares the benzene-1,2-diol core but substitutes a hydroxybutyl chain instead of an oxolane ring.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound may employ Suzuki-Miyaura coupling (as in ) for aryl-aryl bond formation, similar to NDGA derivatives .

- Bioactivity Potential: The oxolane ring’s rigidity could improve metabolic stability over NDGA’s flexible chains, while the hydroxymethyl group may enhance solubility. This structural hybrid may balance lipophilicity and hydrophilicity for optimized bioavailability .

- Limitations : Lack of direct activity data for the target compound necessitates further in vitro assays to validate antioxidant and anti-inflammatory potency relative to benchmarks like NDGA and Plectranthus derivatives.

Biological Activity

The compound 4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzene ring substituted with a hydroxymethyl oxolane moiety and a hydroxy-3-methoxyphenyl group, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure likely enhances its ability to scavenge free radicals.

Anticancer Properties

Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, the compound may induce apoptosis in various cancer cell lines by activating caspase pathways. This mechanism is critical for developing potential anticancer therapies.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may modulate inflammatory pathways. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a potential for treating chronic inflammatory diseases.

The biological activity of 4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups are known to donate electrons, neutralizing reactive oxygen species (ROS).

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.

Study on Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of structurally related compounds using DPPH radical scavenging assays. The results indicated that these compounds could significantly reduce DPPH levels, suggesting strong antioxidant potential.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 78% |

| Target Compound | 82% |

Study on Anticancer Effects

In vitro studies demonstrated that the target compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations.

In Vivo Anti-inflammatory Study

An animal model study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling after administration of the compound compared to the control group.

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 5% |

| Low Dose | 30% |

| High Dose | 50% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.